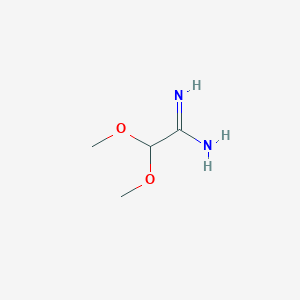

2,2-Dimethoxyethanimidamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethoxyethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H3,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFAWXQACXMZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=N)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chapman Rearrangement:

The Chapman rearrangement is a thermal intramolecular 1,3-migration of an aryl or alkyl group from the oxygen atom to the nitrogen atom of an N-aryl imidate, yielding an N,N-disubstituted amide. organicreactions.orgwikipedia.org For 2,2-Dimethoxyethanimidamide to undergo a Chapman-type rearrangement, it would first need to be functionalized with an aryl group on the nitrogen atom, forming an N-aryl-2,2-dimethoxyethanimidamide.

The generalized mechanism for this proposed rearrangement would involve a nucleophilic attack by the nitrogen atom on the aromatic ring, proceeding through a four-membered spirocyclic intermediate before the C-O bond is cleaved. The driving force for this reaction is the formation of a more stable amide bond.

Mechanistic Steps:

Intramolecular nucleophilic attack of the imine nitrogen on the ipso-carbon of the O-aryl group.

Formation of a spirocyclic intermediate.

Cleavage of the C-O bond to form the N,N-disubstituted amide.

The stereochemical implications of a Chapman rearrangement are generally minimal at the core rearranging atoms unless a chiral center is already present in the molecule, as the migration itself does not typically generate a new stereocenter.

The Overman Rearrangement:

The Overman rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allylic imidate to an allylic amide. organic-chemistry.orgnrochemistry.comwikipedia.org This reaction is highly regarded for its ability to stereoselectively synthesize allylic amines from allylic alcohols. nrochemistry.comyoutube.com To envision an Overman rearrangement with 2,2-Dimethoxyethanimidamide as a precursor, it would first need to react with an allylic alcohol to form an allylic 2,2-dimethoxyacetimidate.

This rearrangement is a concerted, pericyclic reaction that proceeds through a chair-like six-membered transition state. organic-chemistry.orgnrochemistry.com This conformation minimizes steric hindrance and allows for a high degree of stereochemical control, transferring chirality from the allylic alcohol to the newly formed C-N bond. youtube.com

Stereochemical Aspects:

The reaction is highly stereospecific. The geometry of the double bond and the configuration of the stereocenter in the allylic imidate determine the stereochemistry of the product.

The suprafacial nature of the organic-chemistry.orgorganic-chemistry.org-sigmatropic shift ensures that the stereochemical information is retained during the rearrangement.

Potential Rearrangements Involving the Acetal (B89532) Group

The 2,2-dimethoxy moiety is an acetal, which is generally stable under neutral and basic conditions but can be reactive under acidic conditions. While less common than imidate rearrangements, acid-catalyzed rearrangements involving the acetal group could be possible, potentially leading to the formation of an enol ether intermediate.

Mechanistic Investigations and Research Findings

As of now, there is a lack of direct research on the mechanistic investigations of rearrangements for this compound. However, extensive research on the Chapman and Overman rearrangements of other imidates provides a solid foundation for predicting the behavior of this compound. The table below summarizes the key features of these hypothetical rearrangement pathways for derivatives of this compound.

| Derivative of this compound | Rearrangement Type | Key Conditions | Expected Product Class | Stereochemical Outcome |

|---|---|---|---|---|

| N-Aryl-2,2-dimethoxyethanimidamide | Chapman | Thermal | N-Aryl-N-substituted-2,2-dimethoxyacetamide | Generally not stereospecific at the rearranging core |

| O-Allyl-2,2-dimethoxyethanimidamide | Overman | Thermal or Metal-catalyzed | N-Allyl-2,2-dimethoxyacetamide | Highly stereospecific with chirality transfer |

It is important to emphasize that the pathways described are theoretical and based on the known reactivity of analogous structures. Experimental validation would be necessary to confirm these predictions and to fully elucidate the rearrangement pathways and stereochemical aspects of this compound.

Reactivity Profiles and Mechanistic Investigations of 2,2 Dimethoxyethanimidamide

Nucleophilic Reactivity of the Imidamide Moiety

The imidamide functional group is characterized by the presence of a nitrogen-carbon-nitrogen sequence, which imparts significant nucleophilic character to the molecule. This inherent reactivity allows 2,2-dimethoxyethanimidamide to engage in a range of chemical reactions with electrophilic species.

Reactions with Electrophilic Carbonyl Compounds

The nitrogen atoms of the imidamide moiety can act as nucleophiles, attacking the electrophilic carbon of carbonyl compounds such as aldehydes and ketones. This nucleophilic addition typically results in the formation of a tetrahedral intermediate, which can then undergo further reactions, such as dehydration, to yield more stable products. The specific outcome of the reaction is often dependent on the reaction conditions and the nature of the carbonyl compound employed.

While specific studies detailing the reaction of this compound with a wide array of electrophilic carbonyl compounds are not extensively documented in publicly available literature, the fundamental principles of nucleophilic addition suggest a predictable reaction pattern. The general mechanism involves the attack of one of the imidamide nitrogens on the carbonyl carbon, followed by proton transfer to the resulting alkoxide.

Cyclization Reactions for Heterocycle Formation

A significant application of compounds containing the imidamide functionality is in the synthesis of heterocyclic rings. The bifunctional nature of the imidamide allows it to act as a building block for the construction of various nitrogen-containing heterocycles, such as pyrimidines and triazines. These cyclization reactions typically involve the reaction of the imidamide with a suitable precursor that provides the remaining atoms necessary to form the ring.

For instance, the synthesis of pyrimidine (B1678525) derivatives can be envisioned through the condensation of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction would proceed through a series of nucleophilic addition and condensation steps, ultimately leading to the formation of the six-membered pyrimidine ring.

Similarly, the construction of triazine rings could potentially be achieved by reacting this compound with appropriate nitrogen-containing electrophiles. However, specific examples and detailed mechanistic studies for the use of this compound in these cyclization reactions are not readily found in the surveyed scientific literature.

Ring-Opening Reactions

The nucleophilic character of the imidamide moiety also enables it to participate in ring-opening reactions of strained cyclic compounds, such as epoxides. In these reactions, one of the nitrogen atoms of the imidamide would act as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack leads to the opening of the three-membered ring and the formation of a new carbon-nitrogen bond.

The regioselectivity of the ring-opening would be influenced by steric and electronic factors of the epoxide, as well as the reaction conditions. While this reactivity is theoretically plausible for this compound, specific experimental data demonstrating its efficacy as a nucleophile in epoxide ring-opening reactions is currently limited in the available scientific literature.

Electrophilic Transformations of the Dimethoxy Acetal (B89532)

The dimethoxy acetal group in this compound provides a site for electrophilic attack, offering a complementary mode of reactivity to the nucleophilic imidamide moiety.

Transacetalization Reactions

Acetals can undergo transacetalization reactions in the presence of an alcohol and an acid catalyst. In the case of this compound, this would involve the exchange of one or both of the methoxy (B1213986) groups with another alcohol. This reaction proceeds via the protonation of one of the methoxy groups, followed by its departure as methanol (B129727) to form an oxocarbenium ion intermediate. This highly electrophilic intermediate is then attacked by the new alcohol to form the new acetal.

The efficiency of the transacetalization reaction would depend on the nature of the incoming alcohol and the reaction conditions, such as the strength of the acid catalyst and the removal of methanol to drive the equilibrium. While the principle of transacetalization is well-established, specific studies on the transacetalization of this compound are not prevalent in the examined literature.

Reactions with Carbon- and Heteroatom-Nucleophiles

The dimethoxy acetal group can also react with other nucleophiles, such as carbon-based nucleophiles (e.g., Grignard reagents, organolithium compounds) or heteroatom-based nucleophiles (e.g., thiols, amines), typically under acidic conditions. The reaction is initiated by the protonation of a methoxy group, leading to the formation of the reactive oxocarbenium ion. This intermediate is then susceptible to attack by the nucleophile, resulting in the substitution of the methoxy group and the formation of a new carbon-carbon or carbon-heteroatom bond.

The success of these reactions is contingent on the nucleophilicity of the attacking species and the stability of the oxocarbenium ion. As with other aspects of its reactivity, detailed experimental investigations into the reactions of the dimethoxy acetal of this compound with a broad range of carbon and heteroatom nucleophiles are not widely reported.

Formation of Reactive Intermediates (e.g., Iminium Salts)

The reactivity of this compound can be rationalized through the formation of reactive intermediates, most notably iminium salts. Iminium cations, characterized by the general structure [R1R2C=NR3R4]+, are potent electrophiles that play a crucial role in a vast array of organic transformations. wikipedia.org The generation of an iminium species from this compound is proposed to occur via the protonation or alkylation of the imine nitrogen atom. This process is facilitated by the presence of an acid, which protonates the nitrogen, leading to the expulsion of a methoxy group and the formation of a resonance-stabilized iminium cation.

Alternatively, the reaction of this compound with a suitable electrophile can also lead to the formation of an iminium salt. This reactivity is analogous to the well-established methods of iminium salt formation, such as the condensation of secondary amines with aldehydes or ketones in the presence of an acid. wikipedia.org The resulting iminium salt is highly susceptible to nucleophilic attack at the carbon atom of the C=N double bond, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Dual Reactivity and Ambident Character in Chemical Transformations

The unique structural features of this compound impart a dual reactivity profile, allowing it to act as both an electrophile and a nucleophile. This ambident character is central to its utility in complex chemical transformations.

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound necessitates careful control to achieve desired chemo- and regioselectivity. The imine nitrogen can act as a nucleophile, while the carbon atom of the C=N bond is electrophilic, particularly upon activation to form an iminium intermediate. Furthermore, the acetal moiety can be hydrolyzed under acidic conditions to reveal a carbonyl group, offering an alternative reactive handle.

Strategic manipulation of reaction conditions, including the choice of catalyst, solvent, and temperature, allows for the selective activation of one functional group over another. For instance, in the presence of a Lewis acid, the acetal can be preferentially activated, leading to reactions at this position. Conversely, under protic acid conditions, the formation of an iminium salt may dominate, directing reactivity towards the imine carbon. This controlled reactivity is paramount in designing synthetic routes that require precise bond formations.

Tandem and Cascade Reactions

The dual reactivity of this compound makes it an ideal substrate for tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. wikipedia.orgnih.gov A cascade reaction involving this compound could be initiated by the formation of an iminium salt, which then undergoes an intramolecular or intermolecular nucleophilic attack. The resulting intermediate could then participate in a subsequent cyclization or rearrangement, leading to the rapid construction of complex molecular architectures.

For example, a hypothetical cascade could involve the initial reaction of the iminium intermediate with a nucleophile, followed by an intramolecular cyclization onto the acetal moiety, which could be triggered by a Lewis acid. organic-chemistry.org Such a sequence would allow for the stereocontrolled formation of multiple new bonds and stereocenters in a single synthetic operation.

Metal-Catalyzed Reactions

Transition metal catalysis provides a powerful platform to further expand the synthetic utility of this compound, enabling transformations that are not feasible under thermal or acid/base-catalyzed conditions.

Cross-Coupling Methodologies

While direct cross-coupling of this compound itself is not extensively documented, its functional groups can be readily transformed into functionalities amenable to standard cross-coupling protocols. For instance, the amidine moiety could be hydrolyzed and converted to a halide or triflate, which can then participate in palladium-catalyzed reactions like Suzuki-Miyaura or Mizoroki-Heck couplings. mdpi.comnih.govresearchgate.net

Furthermore, the nitrogen atoms in this compound could potentially direct C-H activation reactions, allowing for the direct functionalization of adjacent C-H bonds. This approach, which is of growing importance in modern organic synthesis, would offer a highly efficient route to substituted derivatives.

Role as Ligands or Precursors to Ligands

The nitrogen atoms in this compound possess lone pairs of electrons and can therefore act as ligands for transition metals. The bidentate nature of the amidine functional group makes it an attractive candidate for forming stable chelate complexes with a variety of metals. These metal complexes could find applications in catalysis, for instance, in asymmetric transformations where the chiral environment around the metal center is crucial for enantioselectivity. nih.gov

Moreover, this compound can serve as a precursor to more elaborate ligand structures. For example, the acetal could be deprotected to reveal a carbonyl group, which could then be used in condensation reactions to build larger, more complex ligand scaffolds. These tailored ligands could then be employed in a wide range of metal-catalyzed reactions, including cross-coupling, hydrogenation, and polymerization. rsc.org

Rearrangement Pathways and Stereochemical Aspects

While specific experimental studies on the rearrangement pathways and stereochemical aspects of this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on the known chemical behavior of its constituent functional groups: the imidate and the geminal di-ether (acetal). The following discussion outlines potential rearrangement pathways by analogy to well-established reactions of similar molecules.

Hypothetical Rearrangement Pathways Based on the Imidate Moiety

The imidate functional group is known to participate in several significant rearrangement reactions, most notably the Chapman and Overman rearrangements. These pathways are critical in synthetic organic chemistry for the formation of new carbon-nitrogen and carbon-carbon bonds.

Applications As a Synthetic Building Block and Precursor in Organic Chemistry

Construction of Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of the amidine and acetal (B89532) moieties in 2,2-dimethoxyethanimidamide makes it a versatile building block for the synthesis of various nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Pyrimidines and Derivatives

Pyrimidines, six-membered aromatic rings with two nitrogen atoms, are fundamental components of nucleic acids and a wide range of biologically active compounds. The synthesis of pyrimidines often involves the condensation of a three-carbon unit with an amidine. This compound can serve as the N-C-N component in these cyclization reactions.

One common strategy for pyrimidine (B1678525) synthesis is the Pinner synthesis, which involves the reaction of an amidine with a 1,3-dicarbonyl compound or its equivalent. In a typical reaction, this compound would react with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or a β-ketoester, under acidic or basic conditions to yield a substituted pyrimidine. The dimethoxyacetal group can be hydrolyzed in situ to provide the necessary carbonyl functionality for cyclization.

For instance, the reaction of this compound with a β-ketoester can lead to the formation of a pyrimidinone derivative, a key scaffold in many pharmaceutical agents. The reaction conditions, including the choice of solvent and catalyst, can be optimized to achieve high yields and selectivity.

Table 1: Examples of Pyrimidine Derivatives Synthesized from Amidines

| Amidine Precursor | 1,3-Dicarbonyl Compound | Resulting Pyrimidine Derivative | Reference |

| Benzamidine | Acetylacetone | 2-Phenyl-4,6-dimethylpyrimidine | General Pinner Synthesis |

| Acetamidine | Ethyl acetoacetate | 2-Methyl-4-hydroxypyrimidine | General Pinner Synthesis |

This table presents generalized examples of the Pinner synthesis. Specific reaction conditions and yields for this compound would require dedicated experimental investigation.

Access to Imidazoles and Benzimidazoles

Imidazoles are five-membered aromatic heterocycles containing two nitrogen atoms. They are found in many biologically important molecules, including the amino acid histidine. Benzimidazoles, where an imidazole (B134444) ring is fused to a benzene (B151609) ring, are also a critical structural motif in numerous pharmaceuticals.

The synthesis of imidazoles can be achieved through various methods, including the reaction of an amidine with an α-haloketone or a 1,2-dicarbonyl compound. This compound can provide the N-C-N fragment for the imidazole ring. For example, its reaction with an α-haloketone would proceed via initial N-alkylation followed by cyclization and elimination to form the imidazole ring.

Benzimidazoles are commonly synthesized by the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. In this context, this compound can act as a synthon for a formyl group or a related one-carbon unit. Under acidic conditions, the dimethoxyacetal can be hydrolyzed to an aldehyde equivalent, which then condenses with the o-phenylenediamine to form the benzimidazole (B57391) ring system. A variety of catalysts, including mineral acids, Lewis acids, and solid-supported catalysts, can be employed to facilitate this transformation. scirp.org

Table 2: General Methods for Benzimidazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| o-Phenylenediamine | Aldehyde | Acid catalyst (e.g., HCl) | 2-Substituted Benzimidazole |

| o-Phenylenediamine | Carboxylic Acid | High temperature | 2-Substituted Benzimidazole |

| o-Phenylenediamine | Orthoester | Acetic acid | 2-Substituted Benzimidazole |

This table outlines common methods for benzimidazole synthesis where this compound could potentially serve as a precursor for the one-carbon electrophile.

Formation of Triazines and Triazoles

Triazines and triazoles are six- and five-membered heterocyclic rings, respectively, containing three nitrogen atoms. These heterocycles are important in various applications, including as herbicides, pharmaceuticals, and dyes.

The synthesis of 1,3,5-triazines can be achieved through the cyclotrimerization of nitriles or the reaction of amidines with various reagents. While direct cyclotrimerization of this compound is not a common route, its amidine functionality can be utilized in condensation reactions to form the triazine ring. For example, reaction with a biguanide (B1667054) derivative or other suitable precursors can lead to substituted triazines.

Triazoles, both 1,2,3- and 1,2,4-isomers, can be synthesized from a variety of starting materials. The synthesis of 1,2,4-triazoles often involves the reaction of amidines with hydrazides or other nitrogen-containing synthons. This compound could potentially react with a hydrazine (B178648) derivative, where the dimethoxyacetal group could be transformed to participate in the cyclization, leading to a substituted 1,2,4-triazole.

Synthesis of Other Heterocycles (e.g., Oxazoles, Thiadiazoles)

The versatility of this compound extends to the potential synthesis of other five-membered heterocycles containing additional heteroatoms like oxygen or sulfur.

Oxazoles, containing one nitrogen and one oxygen atom, are typically synthesized through methods like the Robinson-Gabriel synthesis or from α-haloketones and amides. While the direct use of an amidine for oxazole (B20620) synthesis is less common, the functional groups in this compound could be chemically modified to create a suitable precursor for oxazole ring formation.

Thiadiazoles, containing one sulfur and two nitrogen atoms, are synthesized through various routes, often involving thiosemicarbazides or related sulfur-containing reagents. The amidine moiety of this compound could potentially be converted into a thioamide or a related intermediate, which could then undergo cyclization with a suitable reagent to form a thiadiazole ring.

Precursor for Advanced Organic Materials and Functional Molecules

The unique combination of functional groups in this compound also makes it an attractive candidate as a precursor for the development of advanced organic materials and functional molecules with tailored properties.

Monomers for Polymer Synthesis

The presence of reactive functional groups in this compound suggests its potential use as a monomer in polymerization reactions. The amidine group, for instance, can participate in polycondensation reactions. If bifunctionalized derivatives of this compound were synthesized, they could be used to create polymers with novel architectures and properties. For example, a derivative with two polymerizable groups could lead to cross-linked networks or hyperbranched polymers. The incorporation of the amidine functionality into a polymer backbone could impart interesting properties such as basicity, metal-chelating ability, or specific catalytic activity.

While direct polymerization of this compound itself is not widely reported, the synthesis of polymers from monomers containing amidine functionalities is an area of active research. These polymers have shown potential in applications such as gene delivery, catalysis, and as "smart" materials that respond to external stimuli like pH or CO2.

Intermediates for Supramolecular Chemistry

The imidamide functional group, with its combination of a C=N double bond and an amide-like nitrogen, can participate in hydrogen bonding and coordination chemistry, which are fundamental interactions in supramolecular assembly. The dimethoxyacetal group can serve as a protected aldehyde, which can be deprotected under specific conditions to reveal a reactive carbonyl group. This latent functionality could be exploited in the template-directed synthesis of complex host-guest systems or interlocked molecular architectures like catenanes and rotaxanes.

Strategic Application in Complex Molecule Synthesis

The true value of a synthetic building block is demonstrated in its ability to facilitate the synthesis of complex target molecules. This compound offers a unique combination of functional groups that can be strategically employed in multistep synthetic sequences.

Retrosynthetic Analysis Utilizing this compound as a Synthon

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. This process involves identifying key bond disconnections that correspond to reliable chemical reactions.

When considering this compound as a synthon in retrosynthetic analysis, its constituent parts suggest several potential bond formations. The core C-N bond of the imidamide can be envisioned as the product of the reaction between a nitrile and an amine, or a related transformation. The dimethoxyacetal portion is a classic protecting group for an aldehyde, suggesting that the target molecule may contain a formyl group or a derivative thereof.

Table 1: Potential Retrosynthetic Disconnections Involving this compound

| Target Substructure | Disconnection Strategy | Corresponding Forward Reaction |

| N-substituted amidine | C-N bond disconnection | Addition of an amine to a nitrile precursor |

| α-Amino aldehyde derivative | C-C bond disconnection | Aldol-type condensation with a suitable nucleophile |

| Heterocyclic systems | Multiple bond disconnections | Cyclocondensation reactions |

This table illustrates hypothetical retrosynthetic strategies based on the functional groups present in this compound.

Access to Polycyclic Frameworks

Polycyclic frameworks are common structural motifs in natural products and pharmaceutically active compounds. The synthesis of these complex three-dimensional structures often requires creative strategies and versatile building blocks. The reactivity of this compound can be harnessed for the construction of such frameworks.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Multidimensional NMR Techniques (e.g., 2D-NMR)

For a molecule like 2,2-Dimethoxyethanimidamide, two-dimensional (2D) NMR experiments would be invaluable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, specifically identifying which protons are adjacent to each other through bonds. For this compound, COSY would be expected to show correlations between the protons of the methoxy (B1213986) groups and the methine proton, if any coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It would definitively link the methoxy protons to the methoxy carbons and the ethanimidamide backbone protons to their respective carbons.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) Signal | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

| Methoxy Protons | None expected | Methoxy Carbon | Central Dimethoxy Carbon, Imidamide Carbon |

| Imidamide NH Protons | Other NH or CH protons | Imidamide Carbon | Adjacent Carbons |

| Methine CH Proton | Imidamide NH protons | Methine Carbon | Methoxy Carbons, Imidamide Carbon |

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) techniques are employed to study time-dependent processes such as conformational changes or restricted rotation around bonds. For this compound, DNMR could be used to investigate the rotation around the C-N bonds of the imidamide group and the C-O bonds of the methoxy groups. By acquiring NMR spectra at various temperatures, it would be possible to observe changes in the line shapes of the signals. At lower temperatures, separate signals for different conformers might be observed if the rate of interconversion is slow on the NMR timescale. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of these temperature-dependent spectral changes would allow for the determination of the energy barriers to rotation and provide insights into the conformational flexibility of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the this compound molecular ion with high precision. This accurate mass measurement allows for the calculation of its elemental formula, providing strong evidence for the compound's identity and purity. For example, if the measured exact mass corresponds to the theoretical exact mass of C₄H₁₀N₂O₂, it would confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). nih.govresearchgate.netunits.it The fragmentation pattern is characteristic of the molecule's structure. For this compound, MS/MS analysis would be expected to show characteristic losses of neutral fragments such as methanol (B129727) (CH₃OH) or methoxy radicals (•OCH₃) from the dimethoxy group, as well as fragmentation of the imidamide backbone. A hypothetical fragmentation table is provided below.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) |

| [M+H]⁺ | CH₃OH | [M+H - CH₃OH]⁺ |

| [M+H]⁺ | •OCH₃ | [M+H - •OCH₃]⁺ |

| [M+H]⁺ | NH₃ | [M+H - NH₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the imidamide group (typically in the range of 3300-3500 cm⁻¹), C-H stretches of the methoxy and alkyl groups (around 2800-3000 cm⁻¹), the C=N stretch of the imine functionality (around 1640-1690 cm⁻¹), and C-O stretches of the methoxy groups (around 1050-1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. currentseparations.comosti.govtu-braunschweig.denih.gov The C=N double bond, for instance, often gives a strong Raman signal. Symmetrical vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

A table summarizing the expected vibrational modes for this compound is presented below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| N-H (Imidamide) | Stretching | 3300-3500 | Weak to Medium |

| C-H (Methoxy/Alkyl) | Stretching | 2800-3000 | Medium to Strong |

| C=N (Imine) | Stretching | 1640-1690 | Medium to Strong |

| C-O (Methoxy) | Stretching | 1050-1150 | Weak to Medium |

Based on a comprehensive search for scientific literature and data, it is not possible to generate the requested article on “this compound” while adhering to the strict outline and content requirements provided.

There is a significant lack of specific, published research data for this particular compound corresponding to the advanced analytical methodologies outlined in the prompt. The required detailed research findings for vibrational mode assignment, in-situ reaction monitoring, X-ray crystallography, and chromatographic analysis of this compound are not available in the public scientific domain.

To fulfill the request as specified would necessitate fabricating data or using information from other chemical compounds as examples. This would violate the core instructions to focus solely on this compound and to ensure the content is scientifically accurate. Therefore, the article cannot be constructed.

Chromatographic Techniques for Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) and LC-MS

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. When coupled with Mass Spectrometry (LC-MS), it provides a powerful tool for both quantitative analysis and structural elucidation.

For a polar compound such as this compound, a reversed-phase HPLC method would likely be the first approach. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.

Hypothetical HPLC Method Parameters:

A typical starting point for method development would involve a gradient elution to ensure that the compound elutes with a good peak shape in a reasonable timeframe.

| Parameter | Illustrative Condition | Purpose |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard reversed-phase column for separating polar to moderately nonpolar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase helps to protonate the analyte, leading to sharper peaks and improved retention on a reversed-phase column. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent used to elute the compound from the column. |

| Gradient | 5% B to 95% B over 10 minutes | Ensures elution of the compound and any potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Detection | UV at 210 nm | The imidamide and methoxy groups may not have a strong chromophore, necessitating detection at lower wavelengths. |

In an LC-MS context, the mass spectrometer serves as the detector. Electrospray ionization (ESI) in positive mode would be the expected ionization technique for this compound, due to the presence of nitrogen atoms that can be readily protonated. The mass spectrometer would be set to detect the protonated molecule [M+H]⁺. For this compound (C₄H₁₀N₂O₂), the expected exact mass would be used for detection in high-resolution mass spectrometry, providing high specificity.

Chiral Chromatography for Enantiomeric Purity

This compound does not possess a chiral center in its structure. The central carbon atom of the ethanimidamide backbone is bonded to a nitrogen atom, another carbon with two methoxy groups, and implicitly two hydrogen atoms (or is part of a double bond system depending on the tautomeric form), but none of these configurations result in a stereocenter. Therefore, the compound is achiral and does not exist as enantiomers.

As a result, chiral chromatography, a technique used to separate enantiomers, is not applicable for assessing the purity of this compound itself. lcms.cz Chiral separation methods are essential for compounds that can exist as non-superimposable mirror images, as enantiomers often exhibit different biological activities. lcms.cz However, since this compound is not chiral, this type of analysis is not relevant.

Computational and Theoretical Studies on 2,2 Dimethoxyethanimidamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. nih.govchemrxiv.orgaps.orgresearchcommons.org However, no published research articles were identified that performed these calculations on 2,2-Dimethoxyethanimidamide.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure (e.g., electron density, molecular orbitals) and predict the reactivity of molecules. chemrxiv.orgresearchgate.netmdpi.comchemrxiv.org A search for DFT studies specifically applied to this compound did not return any relevant results. Therefore, no data on its electronic properties, such as HOMO-LUMO gaps or electrostatic potential maps derived from DFT, can be provided.

Ab Initio Methods for Energetics and Spectroscopy

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. dtic.milwikipedia.org They are often used to calculate precise energies of different molecular states and to simulate spectroscopic data (e.g., IR, UV-Vis spectra). nih.govresearchgate.net No studies employing ab initio methods to determine the energetics or spectroscopic properties of this compound could be located.

Molecular Orbital Analysis and Bonding Characteristics

Molecular orbital (MO) analysis, including the study of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into a molecule's reactivity and electronic transitions. lasalle.eduhuntresearchgroup.org.ukwikipedia.orgresearchgate.net Such analyses are a standard output of quantum chemical calculations. Without any computational studies on this compound, there is no information available regarding its specific MO characteristics or bonding patterns.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into conformational changes and interactions with other molecules, such as solvents. nih.govnih.govyoutube.commdpi.com No MD simulation studies specifically focusing on this compound were found in the scientific literature.

Solvent Effects on Reactivity

The choice of solvent can significantly influence the rate and outcome of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products. wikipedia.orgnih.govresearchgate.netnih.gov Computational models, often combining quantum mechanics with MD simulations, can elucidate these solvent effects. datapdf.com No research was found that computationally investigates the influence of different solvents on the reactivity or properties of this compound.

Reaction Mechanism Elucidation and Transition State Theory

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reaction mechanisms. rsc.org For a compound like this compound, these methods can map out the energetic landscape of a reaction, identifying the most likely pathways from reactants to products. At the heart of this is the concept of the potential energy surface, a mathematical representation of the energy of a chemical system as a function of its geometry. wikipedia.orglibretexts.org

Transition state theory is a cornerstone of these investigations. wikipedia.orgox.ac.uk It postulates that for a reaction to occur, the reactants must pass through a high-energy configuration known as the transition state, or activated complex. wikipedia.orgwikipedia.orglibretexts.org The rate of the reaction is then determined by the concentration of this activated complex and the frequency with which it converts to the product. libretexts.org Computational methods are employed to locate the geometry and energy of these transition states, which is crucial for understanding the kinetics of a reaction.

Characterization of Reaction Pathways and Intermediates

The exploration of a reaction involving this compound would begin with the computational mapping of potential reaction pathways. This is often achieved using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for many organic reactions. mdpi.comnih.govnih.gov

Researchers would model the interaction of this compound with a reactant and systematically explore the geometric arrangements of the atoms as the reaction progresses. This process allows for the identification of stable molecules along the reaction coordinate, known as intermediates, as well as the high-energy transition states that connect them. chemrxiv.org For instance, in a hypothetical hydrolysis reaction of this compound, computational studies would aim to identify any tetrahedral intermediates and the transition states leading to their formation and subsequent breakdown.

The characterization of these species involves not only determining their geometries and energies but also analyzing their electronic structures. This can provide insights into bond-making and bond-breaking processes.

Calculation of Activation Energies and Rate Constants

Once the reactants, intermediates, transition states, and products of a potential reaction pathway have been located and their energies calculated, the activation energy (Ea) can be determined. reddit.comresearchgate.net The activation energy is the energy difference between the reactants and the transition state and represents the minimum energy required for the reaction to occur. libretexts.org

The Arrhenius equation, k = Ae^(-Ea/RT), relates the rate constant (k) of a reaction to the activation energy, the temperature (T), the gas constant (R), and a pre-exponential factor (A). libretexts.orgchemrevise.org Transition state theory provides a way to calculate the pre-exponential factor from first principles, based on the vibrational frequencies of the reactant and the transition state. libretexts.org

The rate constant is a crucial kinetic parameter that quantifies the speed of a chemical reaction. chemrevise.orglibretexts.org For second-order reactions, the units of the rate constant are typically M⁻¹s⁻¹. libretexts.org The rate of reaction can be expressed through a rate equation, for example, rate = k[A][B] for a reaction between A and B. chemrevise.org

To illustrate, the table below presents hypothetical calculated activation energies and rate constants for a reaction of this compound.

| Reaction Pathway | Calculated Activation Energy (kJ/mol) | Calculated Rate Constant (M⁻¹s⁻¹) at 298 K |

| Pathway A | 75 | 1.2 x 10⁻³ |

| Pathway B | 90 | 3.5 x 10⁻⁵ |

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Reactivity Relationship Studies

Computational studies are invaluable for establishing structure-reactivity relationships. By systematically modifying the structure of this compound in silico and calculating the effect on reaction barriers and thermodynamics, researchers can gain a deep understanding of how its chemical behavior is governed by its molecular architecture.

The following table provides a hypothetical example of how computational studies could be used to explore structure-reactivity relationships for a derivative of this compound.

| Substituent at Nitrogen | Calculated Activation Energy (kJ/mol) | Predicted Relative Reaction Rate |

| -H | 80 | 1.0 |

| -CH₃ | 85 | 0.5 |

| -NO₂ | 70 | 5.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

These types of computational investigations can guide the design of new molecules with tailored reactivity and provide a theoretical framework for interpreting experimental observations.

Future Research Directions and Advanced Methodologies

Stereoselective and Asymmetric Synthesis

The development of stereoselective and asymmetric synthetic methods is a cornerstone of modern organic chemistry, enabling the synthesis of enantiomerically pure compounds, which is crucial for applications in pharmaceuticals and materials science.

Development of Chiral Catalysts and Reagents

Future research will likely focus on the design and application of novel chiral catalysts for the synthesis of complex imidamide and amidine derivatives. This includes the development of:

Chiral Brønsted Acids and Bases: Organocatalysts such as chiral phosphoric acids or bifunctional squaramides could be employed to control the stereochemistry in reactions forming C-N bonds.

Transition Metal Catalysis: The use of chiral ligands with metals like rhodium, iridium, or palladium can facilitate enantioselective C-H amidation or insertion reactions to build chiral centers. mdpi.comscu.edu.cnnih.gov

Biocatalysis: Engineered enzymes could offer highly selective routes to chiral amidines and related structures under mild, environmentally friendly conditions.

Enantioselective Transformations

Key areas for future exploration in enantioselective transformations involving these scaffolds include:

Asymmetric Hydrogenation: The reduction of prochiral imines or related precursors using chiral catalysts to produce enantiomerically enriched amines and amides.

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated imidates or similar substrates, catalyzed by chiral organocatalysts, can create stereogenic centers with high control. whiterose.ac.uk

Dynamic Kinetic Resolution: Combining a kinetic resolution with in-situ racemization of the starting material to theoretically achieve a 100% yield of a single enantiomer.

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries, offering enhanced safety, efficiency, and scalability. pharmasalmanac.comnih.govrsc.orgeuropa.euwikipedia.org

Process Intensification and Scale-Up Considerations

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. pharmafeatures.comcetjournal.itpharmaceutical-technology.com For the synthesis of imidamide and amidine derivatives, this could involve:

Microreactor Technology: Utilizing microreactors to achieve superior heat and mass transfer, allowing for reactions to be run under more aggressive conditions safely. blazingprojects.com This is particularly advantageous for highly exothermic reactions like nitrations. pharmasalmanac.comcetjournal.it

Telescoped Reactions: Combining multiple synthetic steps into a single, continuous flow sequence without isolating intermediates. This reduces waste, solvent usage, and manual handling.

Automated Optimization: Integrating online analytical techniques (e.g., HPLC, NMR) with automated flow systems to rapidly screen reaction conditions and identify optimal parameters for yield and selectivity.

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |

| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small reactor volumes |

| Scalability | Often requires re-optimization | Achieved by "numbering-up" or running for longer |

| Control | Difficult to maintain precise control | Precise control over temperature, pressure, and time |

Photochemical and Electrochemical Transformations

The use of light and electricity as reagents offers green and powerful alternatives to traditional chemical methods.

Photochemical Synthesis: Visible-light photoredox catalysis can be used to generate radical intermediates under mild conditions, enabling novel bond formations. nih.govnih.gov For instance, the photochemical formation of amides from aldehydes and amines has been demonstrated. rsc.org Future work could explore intramolecular cyclizations or cross-coupling reactions involving imidamide precursors.

Electrochemical Synthesis: Electrochemistry provides a reagent-free method for oxidation and reduction. researchgate.netchemistryviews.org The anodic oxidation of amines can generate nucleophiles for amide synthesis, avoiding the use of stoichiometric activating agents and reducing waste. rsc.org This approach could be adapted for the synthesis of N-sulfonyl amidines from readily available starting materials. organic-chemistry.org

Interdisciplinary Research Avenues

The unique structural and electronic properties of imidamides and amidines make them attractive targets for interdisciplinary research.

Medicinal Chemistry: The amidine group is a key pharmacophore in many biologically active compounds, acting as a strong hydrogen bond donor and often protonated at physiological pH. nih.gov Future research could focus on incorporating these moieties into new drug candidates, such as enzyme inhibitors. nih.gov

Materials Science: The ability of amidines to form strong intermolecular interactions and coordinate with metals makes them interesting building blocks for supramolecular assemblies, polymers, and metal-organic frameworks (MOFs).

Organocatalysis: Cyclic and acyclic amidines, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), are widely used as strong, non-nucleophilic bases in organic synthesis. nih.gov Research into new chiral amidine-based catalysts could unlock novel asymmetric transformations.

Advanced Analytical Method Development

The comprehensive characterization of 2,2-Dimethoxyethanimidamide is fundamental to understanding its chemical behavior and potential utility. While standard techniques provide foundational data, the development of advanced and tailored analytical methods will be crucial for in-depth analysis. Future research should focus on creating highly sensitive and specific methods for the identification, quantification, and impurity profiling of the compound.

Key areas for development include:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for separating and identifying small-molecule impurities. researchgate.net Method development could focus on novel stationary phases or derivatization agents to improve resolution and sensitivity for this compound and its potential byproducts.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. researchgate.net Advanced NMR techniques, such as two-dimensional NMR (COSY, HSQC, HMBC), can provide unambiguous assignment of the compound's structure. researchgate.netnih.gov Furthermore, Fourier-Transform Infrared (FT-IR) and UV-Vis spectroscopy are essential for confirming functional groups and studying electronic properties. nih.gov

X-ray Crystallography: For definitive structural confirmation in the solid state, single-crystal X-ray crystallography is the gold standard. nih.gov Obtaining suitable crystals of this compound would provide precise information on bond lengths, angles, and intermolecular interactions.

Table 1: Comparison of Key Analytical Techniques for Characterization

| Technique | Information Provided | Application to this compound Research |

|---|---|---|

| HPLC | Purity assessment, quantification, separation of non-volatile impurities. | Quality control of synthesized batches, stability studies. |

| GC-MS | Separation and identification of volatile compounds, impurity profiling. | Analysis of starting materials and potential volatile byproducts. |

| NMR | Detailed molecular structure, connectivity of atoms, conformational analysis. | Unambiguous structural confirmation and characterization. researchgate.net |

| FT-IR | Identification of functional groups (e.g., C=N, C-O, N-H). | Confirmation of the imidamide and methoxy (B1213986) groups. |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, crystal packing. | Definitive determination of the solid-state structure. nih.gov |

Emerging Computational Techniques

Computational chemistry offers powerful tools to predict and understand the properties of molecules, complementing experimental research. For a compound like this compound, emerging computational techniques can guide synthesis, predict reactivity, and screen for potential applications before resource-intensive lab work is undertaken.

Machine Learning Applications in Reaction Prediction and Optimization

Machine learning (ML) is revolutionizing organic chemistry by enabling the prediction of reaction outcomes and the optimization of synthetic conditions. beilstein-journals.orgrjptonline.org ML models, trained on vast datasets of known chemical reactions, can identify patterns that are not immediately obvious to human chemists. nih.gov

For this compound, ML could be applied to:

Synthesis Planning: Retrosynthesis ML models can propose potential synthetic pathways for the target molecule, potentially uncovering more efficient or novel routes. beilstein-journals.org

Reaction Optimization: Algorithms can predict how changes in reaction parameters (e.g., temperature, catalyst, solvent) will affect the yield and purity of the product. This can significantly reduce the number of experiments needed to optimize the synthesis process. rjptonline.org

Property Prediction: ML models can be trained to predict various physicochemical properties of this compound, such as solubility and reactivity, based on its molecular structure.

Table 2: Machine Learning Models in Chemical Synthesis

| Model Type | Application | Relevance to this compound |

|---|---|---|

| Transformer Models | Predicting reaction products from reactants and reagents. nih.gov | Forecasting the outcome of novel synthetic approaches. |

| Graph Neural Networks | Representing molecules to predict properties and reactivity. | Predicting the electronic and steric properties of the molecule. |

| Bayesian Optimization | Efficiently exploring reaction conditions to find optimal yield. | Accelerating the optimization of the synthesis protocol. |

Quantum Computing for Chemical Systems

Quantum computing holds the promise of simulating molecular systems with a level of accuracy unattainable by classical computers. mckinsey.com The principles of quantum mechanics, such as superposition and entanglement, allow quantum computers to model the complex behavior of electrons in molecules directly. yale.edu This capability could revolutionize our understanding of chemical bonding and reactivity.

Potential applications of quantum computing in the study of this compound include:

Electronic Structure Calculation: Accurately calculating the ground state energy and electronic properties of the molecule, which is a classically intractable problem for larger systems. yale.edu This can provide deep insights into its stability and reactivity.

Reaction Mechanism Simulation: Modeling the precise pathway of chemical reactions involving this compound, including transition states and activation energies. This would allow for a fundamental understanding of its formation and decomposition.

Molecular Design: Designing novel catalysts or derivatives by simulating their interactions at the quantum level, a task that is often too complex for classical methods. energy.govintrotoquantum.org

While still an emerging field, the development of quantum algorithms like the Variational Quantum Eigensolver (VQE) and Quantum Phase Estimation (QPE) is paving the way for practical applications in chemistry. introtoquantum.orgnih.gov

Table 3: Classical vs. Quantum Computing in Chemistry

| Feature | Classical Computing | Quantum Computing |

|---|---|---|

| Basic Unit | Bit (0 or 1) | Qubit (0, 1, or superposition) |

| Problem Scaling | Struggles with problems that scale exponentially with system size. | Can efficiently solve certain problems that are intractable for classical computers. yale.edu |

| Molecular Simulation | Relies on approximations (like DFT) that have limitations in accuracy. | Has the potential to perform exact simulations of quantum systems. mckinsey.com |

| Application to this compound | Good for routine calculations, molecular mechanics, and approximate electronic structure. | Ideal for highly accurate electronic structure calculations and simulating reaction dynamics. |

Challenges and Perspectives in this compound Research

The path forward for research into this compound is not without its challenges. As with any novel compound, the primary hurdles will involve developing a robust and scalable synthetic route. The purification and complete characterization of the compound and any related impurities will require the sophisticated analytical techniques previously discussed.

A significant challenge lies in the limited existing knowledge base for this specific molecule. Researchers must build a foundational understanding of its stability, reactivity, and physical properties from the ground up. This initial phase of discovery can be resource- and time-intensive.

However, the perspective for future research is promising. The integration of advanced computational tools, such as machine learning and quantum computing, offers a paradigm shift in how such research can be conducted. iscientific.org These methods can de-risk and accelerate experimental work by providing accurate predictions and guiding experimental design. By combining state-of-the-art analytical characterization with powerful in silico modeling, the scientific community can efficiently unlock the chemical secrets of this compound and pave the way for its potential future applications.

Q & A

Q. What criteria should be applied when selecting literature sources for comparative analysis?

- Methodological Answer : Prioritize peer-reviewed journals with high impact factors in organic chemistry or pharmacology. Cross-check data against authoritative databases (e.g., CAS Common Chemistry, PubChem). Exclude non-peer-reviewed sources (e.g., vendor catalogs) unless used for preliminary benchmarking. Transparently document inclusion/exclusion criteria in systematic reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.